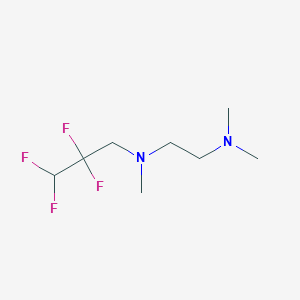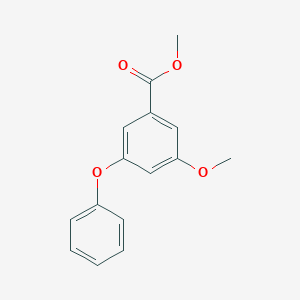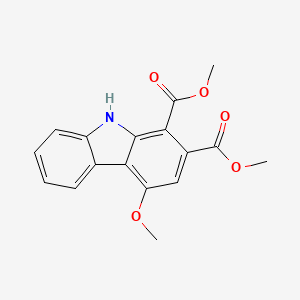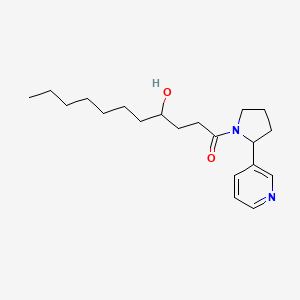
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final step involves the attachment of the aliphatic chain and the hydroxyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the pyridine ring can produce a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-(2-pyridin-2-ylpyrrolidin-1-yl)undecan-1-one: Similar structure but with a different position of the pyridine ring.
4-Hydroxy-1-(2-pyridin-4-ylpyrrolidin-1-yl)undecan-1-one: Another isomer with the pyridine ring in a different position.
Uniqueness
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
117642-80-5 |
|---|---|
Molekularformel |
C20H32N2O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
4-hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-6-10-18(23)12-13-20(24)22-15-8-11-19(22)17-9-7-14-21-16-17/h7,9,14,16,18-19,23H,2-6,8,10-13,15H2,1H3 |
InChI-Schlüssel |
WCGZIQPJNSKWMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCC(=O)N1CCCC1C2=CN=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



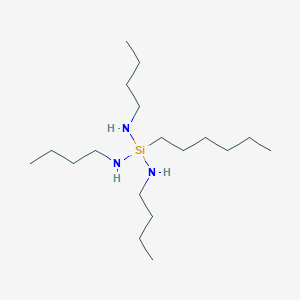

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
